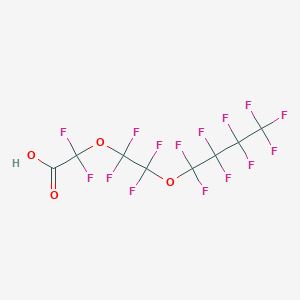

全氟-3,6-二氧代癸酸

描述

Synthesis Analysis

The synthesis of perfluoro fatty acids, which are structurally related to Perfluoro-3,6-dioxadecanoic acid, has been explored through a versatile method that could potentially be adapted for the synthesis of Perfluoro-3,6-dioxadecanoic acid itself. The method involves the use of a 2-lithio-1,3-dithiane derived from aldehydes, which is alkylated with an oxabicyclooctyl ester of a bromoalkanoic acid. Subsequent steps include hydroboration-oxidation, alcohol protection, and halofluorination to introduce gem-difluoro groups, followed by fluoride ion displacement of a trifluoromethanesulfonate to introduce the terminal fluorine .

Molecular Structure Analysis

The molecular structure of perfluoro fatty acids, which are analogs of Perfluoro-3,6-dioxadecanoic acid, has been characterized using various spectroscopic techniques. For instance, perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid esters have been extensively characterized by FT-IR, 1H NMR, and 19F NMR, which could provide insights into the structural aspects of Perfluoro-3,6-dioxadecanoic acid .

Chemical Reactions Analysis

Perfluoroalkanoic acids have been used in electrooxidation reactions with electron-deficient olefins to yield perfluoroalkylated products. This reaction showcases the reactivity of perfluoroalkanoic acids, which could be relevant to understanding the chemical behavior of Perfluoro-3,6-dioxadecanoic acid in similar contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluoro fatty acids can be inferred from studies on their combustion energies and enthalpies of formation. For example, the standard enthalpies of formation of perfluoro(2-methyl-3-oxa)hexanoic and perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acids have been measured, providing valuable thermodynamic data that could be extrapolated to Perfluoro-3,6-dioxadecanoic acid .

Case Studies

In terms of biological impact, studies on related perfluoro fatty acids, such as perfluorododecanoic acid, have shown hepatotoxic effects in male rats, including changes in liver weight, serum triglyceride concentrations, and induction of peroxisome proliferator-activated receptor (PPAR) target genes. These findings suggest that Perfluoro-3,6-dioxadecanoic acid could potentially exhibit similar toxicological profiles, warranting further investigation .

科学研究应用

表面化学和表面活性剂应用

合成了一系列全氟二氧酸酯氟碳表面活性剂,展示了它们在显着降低有机溶剂表面张力方面的应用。这些表面活性剂具有低表面张力,可以将有机溶剂的表面张力降低 40-83%。确定了它们在具有不同极性的溶剂中的临界胶束浓度,提供了对其在表面化学中的潜在应用以及作为各种工业过程中的表面活性剂的见解 (Han 等人,2009 年)。

环境科学和污染物提取

与全氟-3,6-二氧代癸酸密切相关的全氟化合物 (PFC) 已被用于从环境水样中提取痕量污染物。合成了壳聚糖包覆的十八烷基功能化磁铁矿纳米颗粒,并将其用作全氟化合物的吸附剂,证明了它们在环境修复和污染控制中的应用 (Zhang 等人,2010 年)。

安全和毒理学

对全氟化物质(包括全氟-3,6-二氧代癸酸类似物)的安全性和环境影响的研究至关重要。对 ADONA(全氟辛酸的替代品)的研究量化了通过饮用水接触的人群中各种全氟化物质的体内负担。这项研究强调了监测和管理全氟化合物的环境和健康影响的重要性 (Fromme 等人,2017 年)。

材料科学和聚合物生产

全氟-3,6-二氧代癸酸及其衍生物用于制造氟聚合物,用作聚合物生产助剂。这些物质促进了耐热、耐化学品和导电材料的生产,在各种工业和消费产品中得到应用。对这种用途(尤其是在食品接触材料中)的安全评估已得到彻底评估,确保了消费者的安全 (调味品,2014 年)。

安全和危害

Perfluoro-3,6-dioxadecanoic acid is harmful if swallowed, in contact with skin, or inhaled. It can cause severe skin burns, eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

PFAS, including Perfluoro-3,6-dioxadecanoic acid, are a large family of “forever chemicals” that have become ubiquitous environmental contaminants. They have been associated with adverse pregnancy outcomes in women and experimental research models . Future work is needed to determine the mechanisms of action of PFAS towards placental trophoblasts .

属性

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF15O4/c9-2(10,1(24)25)26-7(20,21)8(22,23)27-6(18,19)4(13,14)3(11,12)5(15,16)17/h(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSAKBBLKCJDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF15O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381073 | |

| Record name | Perfluoro-3,6-dioxadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-3,6-dioxadecanoic acid | |

CAS RN |

137780-69-9 | |

| Record name | Perfluoro-3,6-dioxadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 137780-69-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

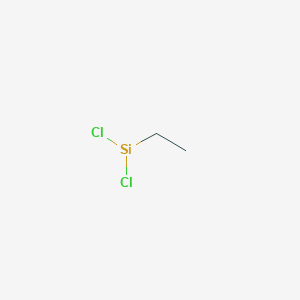

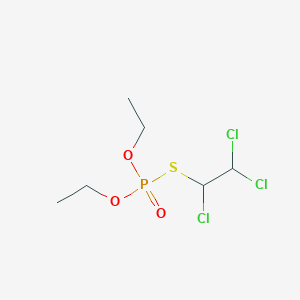

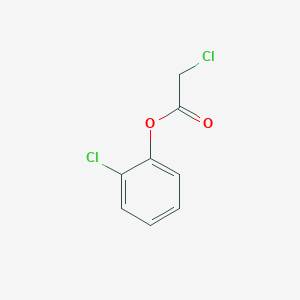

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

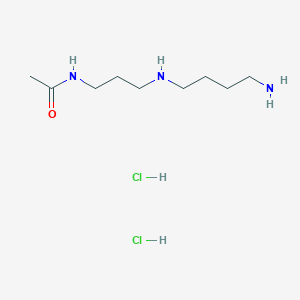

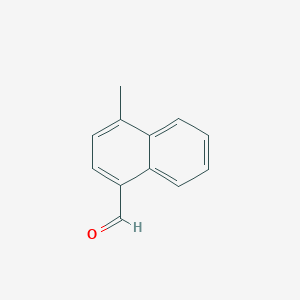

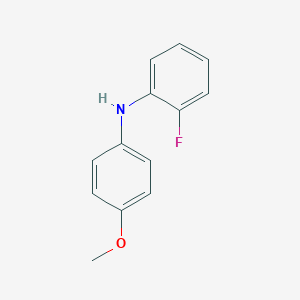

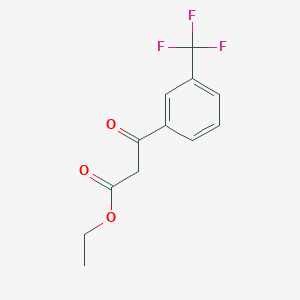

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)